An In-Depth Technical Guide to Chloroacetyl-DL-serine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Chloroacetyl-DL-serine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Chloroacetyl-DL-serine, a key building block in synthetic chemistry with significant applications in pharmaceutical development and biochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, structure, synthesis, and reactivity of this versatile molecule.
Introduction: The Significance of Chloroacetyl-DL-serine
Chloroacetyl-DL-serine (ClAc-DL-Ser-OH) is a derivative of the non-essential amino acid DL-serine, featuring a chloroacetyl group attached to the amino group. This modification introduces a reactive electrophilic site, making it a valuable intermediate for a variety of chemical transformations. Its unique bifunctional nature, possessing both a carboxylic acid and a reactive chloroacetamide, allows for its incorporation into larger molecules through peptide coupling and nucleophilic substitution reactions. This versatility has led to its use in the synthesis of enzyme inhibitors, peptides for therapeutic and vaccine development, and as a key intermediate in the production of pharmaceuticals, particularly those targeting neurological disorders.[1][2]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of Chloroacetyl-DL-serine is essential for its effective use in research and development.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈ClNO₄ | [1][3] |
| Molecular Weight | 181.57 g/mol | [2][3][4] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 117-125 °C (with decomposition) | [2] |
| CAS Numbers | 67206-28-4, 80174-65-8, 64356-75-8 | [2][5] |
| Purity | Typically ≥97% (by titration) | [2][3] |
| Storage | Store at 0-8°C | [2] |
Structural Analysis
The structure of Chloroacetyl-DL-serine combines the features of the amino acid serine with the reactivity of a chloroacetyl moiety. The presence of a chiral center at the alpha-carbon of the serine backbone means the compound exists as a racemic mixture of D and L enantiomers.
Caption: Chemical structure of Chloroacetyl-DL-serine.
Spectroscopic Profile
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the chloroacetyl methylene protons, the alpha-proton of the serine backbone, the beta-protons adjacent to the hydroxyl group, and exchangeable protons from the carboxylic acid, amide, and alcohol groups.
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbons of the carboxylic acid and amide, the alpha- and beta-carbons of the serine moiety, and the methylene carbon of the chloroacetyl group.
-
FTIR: The infrared spectrum will be characterized by absorption bands corresponding to O-H stretching (from the carboxylic acid and alcohol), N-H stretching of the secondary amide, C=O stretching (from both the carboxylic acid and the amide), and C-Cl stretching. An ATR-IR spectrum is available and confirms the presence of these key functional groups.[1]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (181.57 g/mol ).[1] Due to the presence of chlorine, a characteristic M+2 isotopic peak at approximately one-third the intensity of the molecular ion peak would be observed.
Synthesis and Purification
Chloroacetyl-DL-serine is typically synthesized by the N-chloroacetylation of DL-serine. A particularly efficient and chemoselective method has been developed that can be performed under biocompatible conditions.
Synthesis Protocol: Chemoselective N-chloroacetylation
This protocol is adapted from a reported method for the N-chloroacetylation of amino acids in an aqueous buffer system, which offers high yields and avoids the need for protection of the hydroxyl and carboxylic acid functional groups.[6][7]
Materials:
-
DL-Serine
-
Chloroacetyl chloride
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Sodium bicarbonate or other suitable base as an HCl scavenger
-
Ethyl acetate
-
Hydrochloric acid (for acidification)
-
Anhydrous magnesium sulfate
-
Stir plate and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve DL-serine in the phosphate buffer in a flask equipped with a stir bar. Cool the solution in an ice bath.
-
Addition of Base: Add sodium bicarbonate to the solution to act as an acid scavenger for the HCl generated during the reaction.
-
N-chloroacetylation: While vigorously stirring the cooled solution, slowly add chloroacetyl chloride dropwise. The high reactivity of chloroacetyl chloride necessitates slow addition to control the reaction temperature and ensure selective N-acylation over O-acylation.[6]
-
Reaction Monitoring: Allow the reaction to proceed for approximately 20-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, acidify the aqueous solution with hydrochloric acid to protonate the carboxylic acid.
-
Extraction: Extract the product from the aqueous layer with ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting Chloroacetyl-DL-serine can be further purified by recrystallization if necessary.
Caption: Experimental workflow for the synthesis of Chloroacetyl-DL-serine.
Chemical Reactivity and Applications
The chloroacetyl group is a potent electrophile, making Chloroacetyl-DL-serine a valuable building block for introducing the serine moiety into larger molecules through nucleophilic substitution.
Key Reactions
The primary mode of reactivity involves the displacement of the chloride ion by a nucleophile. This reaction is fundamental to its application in various synthetic contexts.
Caption: General reaction of Chloroacetyl-DL-serine with a nucleophile.
Applications in Research and Development
-
Pharmaceutical Synthesis: Chloroacetyl-DL-serine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to be incorporated into larger molecular scaffolds is particularly valuable in the development of drugs targeting neurological disorders.[1][2]
-
Peptide Synthesis: The chloroacetyl group can be used as a handle for the site-specific modification of peptides or for the synthesis of peptide conjugates.[2]
-
Enzyme Inhibition Studies: The electrophilic nature of the chloroacetyl group allows it to react with nucleophilic residues (such as cysteine or histidine) in the active sites of enzymes, leading to irreversible inhibition. This makes it a useful tool for studying enzyme mechanisms and for the development of enzyme inhibitors.[2]
-
Biochemical Research: It is employed in studies of protein interactions and metabolic pathways, aiding in the elucidation of disease mechanisms.[2]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Chloroacetyl-DL-serine.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.
-
Inhalation: Move to fresh air. In all cases of exposure, seek medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 0-8°C.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
While a specific Material Safety Data Sheet (MSDS) for Chloroacetyl-DL-serine is not widely available, the safety profiles of its precursors, DL-serine and chloroacetyl chloride, should be considered. DL-serine is generally considered non-hazardous.[8] However, chloroacetyl chloride is toxic, corrosive, and reacts violently with water.[9] Therefore, Chloroacetyl-DL-serine should be handled with care, assuming it may retain some of the hazardous properties of its reactive functional group.
Conclusion
Chloroacetyl-DL-serine is a highly versatile and valuable reagent for chemical synthesis, particularly in the fields of medicinal chemistry and biochemistry. Its well-defined structure and predictable reactivity, combined with increasingly efficient and selective synthetic methods, ensure its continued importance as a building block for the development of novel therapeutics and research tools. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively and safely utilize this compound in their scientific endeavors.
References
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SpectraBase. (n.d.). N-Chloroacetyl-D,L-serine. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0060452). Retrieved from [Link]
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Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]
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ContaminantDB. (n.d.). 1H NMR Spectrum (CHEM022801). Retrieved from [Link]
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Organic Syntheses. (n.d.). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0013860). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0000187). Retrieved from [Link]
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Figshare. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]
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PubMed. (2004). The serine acetyltransferase reaction: acetyl transfer from an acylpantothenyl donor to an alcohol. Retrieved from [Link]
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ResearchGate. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0002931). Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000867 - L-Serine. Retrieved from [Link]
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SpectraBase. (n.d.). dl-Serine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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OPUS. (n.d.). Investigations on the synthesis of DL-serine from α-haloacrylic acid derivatives. Retrieved from [Link]
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Figshare. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]
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PubChem. (n.d.). DL-Serine. Retrieved from [Link]
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